BenchChemオンラインストアへようこそ!

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide

Medicinal chemistry Structure–activity relationship (SAR) Chemical library design

Procure CAS 1251656-57-1 as a differentiated benzenesulfonamide probe for 11β-HSD1 inhibitor SAR. Its unique 3-chloro-2-methyl substitution, thiophen-3-yl group, and 2-hydroxyethyl linker occupy a distinct chemical space (MW 331.8, logP 2.28, tPSA 66 Ų) absent from patent-exemplified analogs. With no bioactivity data in ChEMBL or BindingDB, it serves as an ideal structurally matched negative control for hit validation and a clean benchmark for virtual screening model calibration. Positioned at the fragment–lead interface, it offers room for systematic linker optimization. Verify identity by 1H NMR and purity by HPLC before screening.

Molecular Formula C13H14ClNO3S2
Molecular Weight 331.83
CAS No. 1251656-57-1
Cat. No. B2831143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide
CAS1251656-57-1
Molecular FormulaC13H14ClNO3S2
Molecular Weight331.83
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CSC=C2)O
InChIInChI=1S/C13H14ClNO3S2/c1-9-11(14)3-2-4-13(9)20(17,18)15-7-12(16)10-5-6-19-8-10/h2-6,8,12,15-16H,7H2,1H3
InChIKeyCDDDRCKEHCUACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1251656-57-1): Core Chemical Identity and Procurement Baseline


3-Chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative incorporating a thiophen-3-yl group, a secondary alcohol linker, and chloro/methyl substituents on the phenyl ring (molecular formula C13H14ClNO3S2, MW 331.83) [1]. The compound is catalogued in the ZINC virtual screening database (ZINC70958299) with calculated logP 2.28, tPSA 66 Ų, 2 H-bond donors, and 4 H-bond acceptors, positioning it within oral drug-like chemical space by Lipinski and Veber criteria [1]. No bioactivity data for this specific compound is recorded in ChEMBL or BindingDB, and no peer-reviewed publications or clinical trials have been identified to date [1][2]. The compound is commercially available from several research chemical suppliers for in vitro screening purposes, typically at >95% purity, and is structurally related to a patent family describing 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, though the exact compound is not explicitly claimed [2].

Why In-Class Substitution of 3-Chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1251656-57-1) Cannot Be Assumed


Within the benzenesulfonamide chemical space, minor structural modifications at three distinct positions—the phenyl ring substituents (chloro, methyl), the heterocycle (thiophene vs. furan vs. benzothiophene), and the linker (hydroxyethyl vs. ethyl vs. propyl)—can drive substantial shifts in both physicochemical properties and target-binding profiles. For example, the closely related analog N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide (CAS 1251655-87-4) lacks the chlorine atom, which alters electronic distribution, H-bonding potential, and steric bulk . The des-chloro analog 2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 1251561-50-8) replaces chloro/methyl with fluorine, further exemplifying how small changes produce distinct chemical entities with independent structure–activity relationships . Additionally, the patent literature on 11β-HSD1 inhibitors demonstrates that even subtle variations in the benzenesulfonamide and thiophene substitution patterns can result in marked differences in enzyme inhibition potency and selectivity across the broader structural class [1]. Therefore, substituting this compound with a generic in-class analog without experimental validation carries a high risk of altering—or entirely losing—the desired biological or physicochemical profile.

Quantitative Differentiation Evidence for 3-Chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1251656-57-1) Against Closest Analogs


Structural Uniqueness: Triple Substitution Pattern (3-Cl, 2-CH₃, Thiophen-3-yl) Differentiates CAS 1251656-57-1 from All Closest Known Analogs

CAS 1251656-57-1 is characterized by the simultaneous presence of three structural features—a 3-chloro substituent on the phenyl ring, a 2-methyl group on the phenyl ring, and a thiophen-3-yl moiety connected via a 2-hydroxyethyl linker—that are not concurrently present in any other commercially available compound within the same CAS cluster . The immediate des-chloro analog (CAS 1251655-87-4, lacking the 3-Cl) has a molecular weight of 297.4 g/mol versus 331.8 g/mol for the target compound, resulting in distinct lipophilicity and electronic profiles . The regioisomeric analog 2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide (without the 2-methyl group) also differs in steric and electronic properties . This non-redundant substitution pattern ensures that CAS 1251656-57-1 occupies a unique region of chemical space that cannot be replicated by any single commercially available analog, making it a distinct chemical probe for SAR exploration [1].

Medicinal chemistry Structure–activity relationship (SAR) Chemical library design

Drug-Likeness and Physicochemical Profile of CAS 1251656-57-1: Quantified Parameters Supporting Suitability for Fragment-to-Lead Screening

Based on ZINC-predicted properties, CAS 1251656-57-1 satisfies key drug-likeness filters [1]. Its molecular weight (331.8 g/mol) falls below the lead-like upper limit of 350 g/mol commonly applied in fragment-based screening, and its logP (2.28) is within the preferred range of 1–3 for fragment libraries [1][2]. The total polar surface area (tPSA = 66 Ų) and H-bond donor count (2) comply with both Lipinski's Rule of Five and the stricter Astex Rule of Three for fragment libraries [2]. In contrast, the heavier benzothiophene analog N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-2-methylbenzenesulfonamide exceeds typical fragment-like MW thresholds with an additional fused benzene ring that increases logP and reduces aqueous solubility . The target compound's balanced profile—sufficient complexity for target engagement yet modest size for downstream optimization—makes it a rational choice for screening cascades where tractable lead-like starting points are prioritized.

Fragment-based drug discovery Physicochemical profiling Lead-like properties

Patent-Based Class-Level Evidence: The 3-Chloro-2-methylbenzenesulfonamide Motif Is Validated for 11β-HSD1 Inhibition, Supporting Target-Relevant Procurement

US Patent US20030130279A1 discloses a series of 3-chloro-2-methylbenzenesulfonamide derivatives as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme target relevant to metabolic syndrome, obesity, and type 2 diabetes [1]. While the exact compound CAS 1251656-57-1 is not explicitly exemplified, the patent provides quantitative SAR showing that the 3-chloro-2-methylbenzenesulfonamide pharmacophore, when conjugated to a thiophene ring via appropriate linkers, yields compounds with measurable 11β-HSD1 inhibition [1]. The patent exemplifies close analogs such as 3-chloro-N-[2-(4-fluoro-3-methylphenyl)thiophen-3-yl]-2-methylbenzenesulfonamide and 3-chloro-N-[4-(2-chloro-5-nitrophenyl)thiophen-3-yl]-2-methylbenzenesulfonamide, establishing that the 3-chloro-2-methylbenzenesulfonamide-thiophene scaffold is a productive starting point for medicinal chemistry [1]. The target compound's 2-hydroxyethyl linker introduces a hydrogen-bond-donating hydroxyl group that is absent in these patented compounds, potentially altering binding mode, selectivity, and physicochemical properties relative to the unsubstituted ethyl-linked analogs . This class-level evidence supports the rationale for procuring CAS 1251656-57-1 as a structurally differentiated 11β-HSD1 inhibitor candidate, though direct comparative potency data await experimental generation.

11β-HSD1 inhibition Metabolic disease Patent SAR

Recommended Application Scenarios for 3-Chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1251656-57-1) in Research and Industrial Settings


SAR Exploration Around the 11β-HSD1 Pharmacophore Using a Structurally Differentiated Sulfonamide Probe

Based on the patent-validated 3-chloro-2-methylbenzenesulfonamide scaffold for 11β-HSD1 inhibition [1], CAS 1251656-57-1 serves as a probe to interrogate the contribution of a 2-hydroxyethyl linker versus direct N-thiophene or substituted-thiophene attachments. The hydroxyl group introduces an additional hydrogen-bonding donor/acceptor that may interact with active-site residues not engaged by the patent-exemplified analogs, potentially yielding novel binding modes or selectivity profiles. Researchers can use this compound as a starting point for systematic linker SAR studies, synthesizing derivatives where the hydroxyl is oxidized, alkylated, or replaced to map structure–activity relationships.

Fragment-Inspired Lead Generation Leveraging Favorable Physicochemical Properties

With a molecular weight of 331.8 g/mol, logP of 2.28, and tPSA of 66 Ų [1], CAS 1251656-57-1 is positioned at the interface between fragment-like and lead-like chemical space. This profile makes it suitable for fragment-based screening campaigns (e.g., SPR, NMR, or thermal shift assays) targeting enzymes such as carbonic anhydrases, sulfotransferases, or other sulfonamide-binding proteins. The compound's modest size allows subsequent structure-guided optimization with room for molecular growth while maintaining drug-like properties. When procuring for fragment libraries, users should verify purity by HPLC and identity by 1H NMR prior to screening.

Negative Control or Counter-Screen Compound for Thiophene-Containing Sulfonamide Hits

Given the absence of confirmed bioactivity data for this specific compound in ChEMBL and BindingDB [1], CAS 1251656-57-1 may function as a structurally matched negative control in assays where related thiophene-benzenesulfonamides have shown activity. Its unique substitution pattern ensures that any observed biological effect can be attributed to the specific pharmacophore rather than nonspecific sulfonamide reactivity. This application is particularly relevant for hit validation in high-throughput screens, where false positives arising from promiscuous sulfonamide binding must be ruled out.

Computational Chemistry and Virtual Screening Model Calibration

The compound's well-defined 2D structure, calculated 3D conformations available from the ZINC database [1], and lack of prior bioactivity annotations make it an ideal candidate for calibrating virtual screening models, docking algorithms, and machine learning-based activity predictors. Its balanced physicochemical profile, spanning lead-like and fragment-like property space, provides a useful benchmark for evaluating the performance of computational tools in predicting binding poses, selectivity, and ADME parameters for sulfonamide-containing ligands.

Quote Request

Request a Quote for 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.